
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is a chemical compound. It has a molecular weight of 257.13 . It is a liquid at room temperature .
Chemical Reactions Analysis
Ethers, a class of compounds to which this compound belongs, are known to be unreactive towards many reagents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.382 g/mL at 25 °C . It has a boiling point of 255-256 °C .Scientific Research Applications
Enzymatic Hydrolysis
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate has been studied for its potential in enzymatic hydrolysis processes. For instance, Ribeiro, Passaroto, and Brenelli (2001) investigated the enzymatic hydrolysis of a similar compound, ethyl-3-hydroxy-3-phenylpropanoate, using ultrasound bath and various enzymes. They found that ultrasound application reduced reaction time without significantly changing yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Synthesis of Enantiomerically Enriched Acids
In the field of organic synthesis, the compound has been used as a starting material for the synthesis of enantiomerically enriched acids. Brem et al. (2009) developed multistep enzymatic procedures for the efficient synthesis of (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids starting from racemic ethyl esters similar to this compound (Brem et al., 2009).
Palladium-Catalyzed Reactions
This compound has also been involved in palladium-catalyzed reactions. Deng et al. (2022) described a palladium-catalyzed hydroesterification of vinyl arenes to access 3-arylpropanoate esters, demonstrating the compound's utility in synthesizing complex organic molecules (Deng et al., 2022).
Preparation of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of heterocyclic compounds. Obushak et al. (2004) used similar ethyl 3-aryl-2-bromopropanoates in the synthesis of heterocycles, demonstrating the compound's versatility in organic synthesis (Obushak et al., 2004).
Synthesis of Cyclopropane Derivatives
The compound has also been utilized in the formation of cyclopropane derivatives. Abe and Suehiro (1982) explored the formation of such derivatives from similar compounds, highlighting its potential in synthesizing structurally complex molecules (Abe & Suehiro, 1982).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Bromophenyl compounds are known to be involved in various biochemical reactions, including suzuki–miyaura cross-coupling .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with enzymes involved in oxidative stress pathways. This compound has been shown to modulate the activity of enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The oxidative stress induced by this compound can also affect gene expression, leading to changes in the expression of genes involved in antioxidant defense and cellular repair mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme’s activity, affecting nerve impulse transmission . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways. The binding interactions with biomolecules and the resulting changes in enzyme activity and gene expression contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, the long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as sustained oxidative stress and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with increased oxidative stress and toxicity in animal models . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, toxic or adverse effects, such as cellular damage and impaired nerve function, can occur at high doses.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways affected by this compound is glycolysis, where it can inhibit the activity of enzymes involved in glucose metabolism . This inhibition can lead to changes in metabolic flux, resulting in altered levels of metabolites such as lactate and pyruvate. The interaction with metabolic enzymes and the resulting changes in metabolite levels contribute to the compound’s overall effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular localization of this compound is an important factor that determines its specific biological effects and interactions with biomolecules.
properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUUSOFNXTNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)

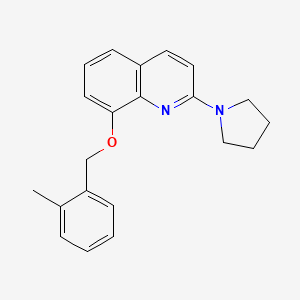
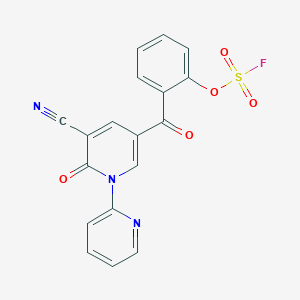
![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)
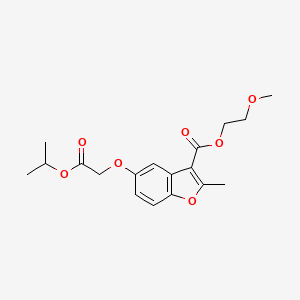
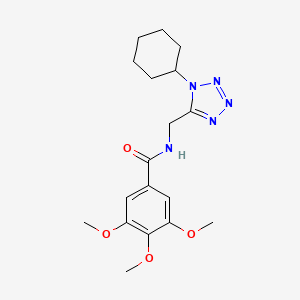
![4-Methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2577358.png)
![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)
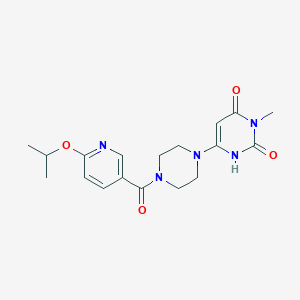
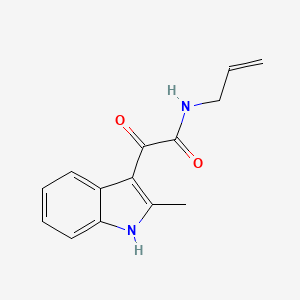
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)